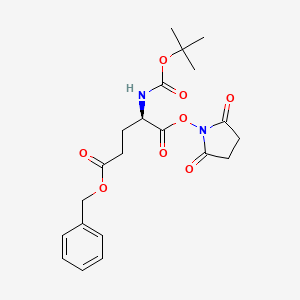
Boc-D-glu(obzl)-osu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester: is a compound commonly used in peptide synthesis. It is a derivative of D-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with benzyl alcohol. The N-hydroxysuccinimide ester (OSu) is a reactive group that facilitates the coupling of the compound with other amino acids or peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester typically involves the following steps:
Protection of the amino group: The amino group of D-glutamic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.
Esterification: The carboxyl group of the protected D-glutamic acid is esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of the N-hydroxysuccinimide ester: The resulting Boc-D-glutamic acid α-benzyl ester is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent like DCC to form the N-hydroxysuccinimide ester.
Industrial Production Methods: Industrial production of Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester undergoes nucleophilic substitution reactions with amino groups of other amino acids or peptides, forming peptide bonds.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to expose the free amino group.
Hydrolysis: The ester bond can be hydrolyzed under basic conditions, such as treatment with sodium hydroxide, to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Catalysts: 4-dimethylaminopyridine (DMAP), N-hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrolysis Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products:
Peptides: Formed through coupling reactions with other amino acids or peptides.
Free Amino Acids: Obtained after deprotection of the Boc group.
Carboxylic Acids: Resulting from hydrolysis of the ester bond.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester is widely used as a building block in solid-phase peptide synthesis (SPPS) to introduce D-glutamic acid residues into peptides.
Biology:
Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: It is employed in the synthesis of peptide-based drugs and therapeutic agents, including enzyme inhibitors and receptor agonists/antagonists.
Industry:
Biotechnology: The compound is used in the production of peptide-based biomaterials and bioconjugates for various industrial applications.
Wirkmechanismus
Mechanism: Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester exerts its effects through the formation of peptide bonds with amino groups of other amino acids or peptides. The N-hydroxysuccinimide ester group is highly reactive and facilitates the coupling reaction by forming a stable intermediate with the amino group, leading to the formation of a peptide bond.
Molecular Targets and Pathways:
Peptide Bond Formation: The compound targets the amino groups of amino acids or peptides, enabling the formation of peptide bonds.
Protein Modification: It is used to introduce D-glutamic acid residues into peptides and proteins, modifying their structure and function.
Vergleich Mit ähnlichen Verbindungen
Boc-L-glutamic acid α-benzyl ester N-hydroxysuccinimide ester: Similar in structure but contains L-glutamic acid instead of D-glutamic acid.
Boc-D-glutamic acid α-benzyl ester: Lacks the N-hydroxysuccinimide ester group, making it less reactive for peptide coupling.
Boc-D-glutamic acid α-tert-butyl ester N-hydroxysuccinimide ester: Contains a tert-butyl ester group instead of a benzyl ester group.
Uniqueness: Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester is unique due to its combination of the Boc protecting group, benzyl ester, and N-hydroxysuccinimide ester. This combination provides high reactivity for peptide coupling, stability during synthesis, and ease of deprotection, making it a valuable reagent in peptide synthesis.
Eigenschaften
IUPAC Name |
5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)31-23-16(24)10-11-17(23)25)9-12-18(26)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJBCWSNHLGDLQ-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
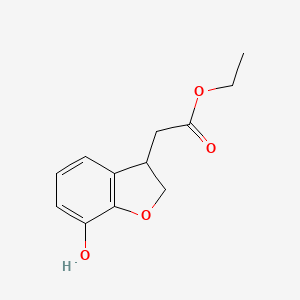

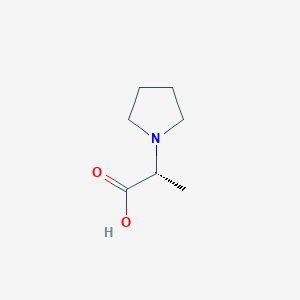
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2566278.png)
![1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol](/img/structure/B2566279.png)
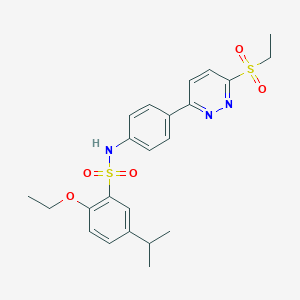
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2566282.png)
![(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2566283.png)
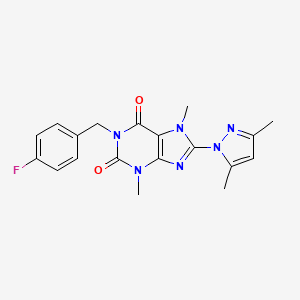
![2-[(2-Fluorophenyl)sulfanyl]acetohydrazide](/img/structure/B2566289.png)

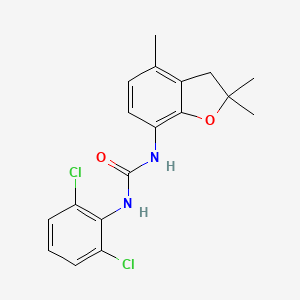
![3-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2566294.png)
![2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2566295.png)
